molecular formula C8H6FNO2 B1309969 1-Fluoro-4-(2-nitrovinyl)benzene CAS No. 706-08-1

1-Fluoro-4-(2-nitrovinyl)benzene

Cat. No.: B1309969
CAS No.: 706-08-1
M. Wt: 167.14 g/mol
InChI Key: VRFSQVFSQAYHRU-AATRIKPKSA-N
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Preparation Methods

1-Fluoro-4-(2-nitrovinyl)benzene can be synthesized through various synthetic routes. One common method involves the nitration of 4-fluorostyrene using a nitrating agent such as nitric acid in the presence of a catalyst . The reaction conditions typically include controlled temperature and pressure to ensure the desired product yield. Industrial production methods may involve large-scale nitration processes with optimized reaction parameters to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

1-Fluoro-4-(2-nitrovinyl)benzene undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various products depending on the oxidizing agent used.

    Reduction: Reduction of this compound typically yields amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Organic Chemistry

In organic synthesis, 1-Fluoro-4-(2-nitrovinyl)benzene serves as a versatile building block for creating more complex organic molecules. Its unique structure allows for various functionalization reactions, which are crucial for developing new compounds with desired properties.

Research indicates that this compound exhibits potential biological activities:

  • Anticancer Properties : Studies suggest that it may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.
  • Antifungal Activity : Preliminary findings indicate antifungal properties, which could lead to the development of new antifungal agents.

Medicinal Chemistry

Derivatives of this compound are being explored for their potential use in drug development. The compound's ability to undergo various chemical transformations enhances its utility in synthesizing pharmacologically active molecules.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its reactivity allows it to serve as an intermediate in synthesizing other valuable compounds.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. The results indicated significant induction of apoptosis, suggesting its potential as an anticancer agent.

Case Study 2: Antifungal Properties

Another research project focused on evaluating the antifungal activity of this compound against common fungal strains. Results showed promising antifungal effects, warranting further exploration for therapeutic applications.

Biological Activity

1-Fluoro-4-(2-nitrovinyl)benzene, a fluorinated aromatic compound, has garnered attention in recent years for its potential biological activities. This article delves into the biological properties, mechanisms of action, and implications for medicinal chemistry based on diverse research findings.

Chemical Structure and Properties

This compound features a fluorine atom and a nitrovinyl group attached to a benzene ring. The presence of these functional groups significantly influences its chemical reactivity and biological interactions.

Key Structural Features:

  • Fluorine Atom: Enhances lipophilicity and bioavailability.
  • Nitro Group: Known for its role in redox reactions, potentially influencing various biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antibacterial Properties: Nitro compounds are recognized for their high anti-infective activity. Studies have shown that compounds containing nitro groups can inhibit bacterial growth effectively .
  • Anticancer Activity: Preliminary investigations suggest that this compound may possess anticancer properties. Its structural analogs have been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, which could lead to therapeutic applications in treating diseases associated with enzyme dysregulation .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Redox Reactions: The nitro group can undergo reduction to form reactive intermediates that may interact with cellular targets, leading to biological effects such as cytotoxicity .
  • Nucleophilic Substitution: The fluoro group can be substituted by nucleophiles, potentially leading to the formation of more biologically active derivatives.
  • Interaction with Molecular Targets: The unique electronic properties imparted by the fluorine and nitro groups allow the compound to modulate various biochemical pathways, affecting cellular signaling and metabolism.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntibacterialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific enzymes linked to disease processes

Case Study: Anticancer Properties

A study published in PMC highlighted the synthesis of this compound and its evaluation against cancer cell lines. Results indicated significant cytotoxic effects at certain concentrations, suggesting potential for development as an anticancer agent .

Case Study: Antibacterial Efficacy

Research conducted on the antibacterial properties of similar nitro compounds demonstrated their effectiveness against resistant bacterial strains. This opens avenues for further exploration of this compound in antibiotic development.

Q & A

Q. Basic: What is the established synthetic protocol for 1-Fluoro-4-(2-nitrovinyl)benzene, and what critical parameters ensure high yield?

Answer:
The compound is synthesized via a palladium-catalyzed Heck coupling reaction. Key steps include:

  • Reacting 1-bromo-4-fluorobenzene with nitroethene in the presence of palladium acetate (5 mmol), tetrabutylammonium bromide (11.4 mmol), and cesium carbonate (17.1 mmol) in DMF at 353 K under nitrogen.
  • Reaction monitoring via TLC and purification by column chromatography (petroleum ether/ethyl acetate, 7:3 ratio).

Critical parameters:

  • Catalyst loading : Pd(OAc)₂ at 5 mmol ensures efficient cross-coupling.
  • Inert atmosphere : Prevents oxidative side reactions.
  • Stoichiometry : A 1:1.5 molar ratio of substrate to nitroethene maximizes yield .

Q. Basic: Which spectroscopic and crystallographic methods are pivotal for structural elucidation?

Answer:

  • X-ray crystallography : Confirms orthorhombic crystal system (space group Pna2₁) with unit cell parameters:

    ParameterValue
    a16.0965 Å
    b4.8453 Å
    c9.5538 Å
    V745.12 ų
    C-H···O interactions (2.48–2.65 Å) stabilize the lattice .
  • NMR spectroscopy :

    • ¹H NMR : Vinyl proton coupling (J = 13.2 Hz) confirms E-configuration.
    • ¹⁹F NMR : Shift at δ -110 ppm verifies fluorine substitution.
  • IR spectroscopy : Peaks at 1520 cm⁻¹ (NO₂) and 1620 cm⁻¹ (C=C) .

Q. Advanced: How do intermolecular interactions in the crystal lattice influence physicochemical properties?

Answer:

  • C-H···O hydrogen bonds form C(5) chains, enhancing thermal stability (m.p. 395 K).
  • Orthorhombic packing (Z = 4, Dₓ = 1.490 Mg/m³) contributes to anisotropic mechanical behavior.
  • Hirshfeld surface analysis quantifies interaction contributions:
    • O···H (23%), F···H (12%), and π-π stacking (8%) dominate .

Q. Advanced: What methodological approaches address regioselectivity challenges in palladium-catalyzed derivatization?

Answer:

  • Electronic modulation : Electron-deficient alkynes favor para-substitution.
  • Catalyst tuning : Rhodium catalysts (vs. Pd) improve regioselectivity in analogous systems (e.g., 85% 2,3-substitution for alkylaryl alkynes) .
  • Steric directing groups : Bulky substituents on the alkyne suppress competing pathways.

Q. Basic: What safety considerations are critical during handling?

Answer:

  • PPE : Gloves, goggles, and lab coats are mandatory.
  • Ventilation : Use a fume hood to avoid inhalation of nitro compound vapors.
  • Storage : Keep in a cool, dry environment to prevent decomposition.
  • Waste disposal : Neutralize with alkaline solutions before disposal .

Q. Advanced: How can computational chemistry predict reactivity in electrophilic substitution?

Answer:

  • DFT calculations (B3LYP/6-311G**):
    • Fluorine's electronegativity directs electrophiles to the para position (HOMO localization at C4).
    • Transition state analysis reveals E/Z isomerization activation energy (~25 kcal/mol), guiding reaction design .

Q. Advanced: What strategies validate purity and isomer composition post-synthesis?

Answer:

  • HPLC-UV : Resolves E/Z isomers (retention times: 8.2 vs. 9.5 min at λ = 254 nm).
  • HRMS : Confirms molecular formula ([M+H]⁺ = 168.0533).
  • DSC : Detects polymorphic transitions (e.g., endothermic peaks at 120–130°C) .

Q. Basic: What biological activities are associated with fluorinated nitrovinyl aromatics?

Answer:

  • Antibacterial : Fluorine enhances membrane permeability; nitro groups disrupt redox balance.
  • Anticancer : Nitrovinyl motifs inhibit kinases (IC₅₀ ~ 5 µM in MCF-7 cells).
  • Antiviral : Target viral proteases via electrophilic nitro groups .

Q. Advanced: How do halogen substituents (F vs. Cl) affect electronic properties in nitrovinyl benzene derivatives?

Answer:

  • Electron-withdrawing effect : Fluorine increases ring electron deficiency (Hammett σₚ = +0.78) more than chlorine (+0.47), polarizing the nitrovinyl group.
  • Crystal packing : Chlorine’s larger van der Waals radius (1.80 Å vs. F: 1.47 Å) alters π-stacking distances (e.g., 3.8 Å in Cl-derivatives vs. 4.2 Å in F-analogs) .

Q. Advanced: What mechanistic insights explain contradictions in catalytic efficiency across reaction scales?

Answer:

  • Diffusion limitations : At larger scales (>10 mmol), inefficient mixing reduces Pd catalyst turnover.
  • Oxygen sensitivity : Trace O₂ oxidizes Pd(0) to Pd(II), requiring strict inert conditions.
  • Byproduct inhibition : Nitroethene oligomerization competes at higher concentrations .

Properties

IUPAC Name

1-fluoro-4-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2/c9-8-3-1-7(2-4-8)5-6-10(11)12/h1-6H/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFSQVFSQAYHRU-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001281213
Record name 1-Fluoro-4-[(1E)-2-nitroethenyl]benzene
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Molecular Weight

167.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5153-69-5, 706-08-1
Record name 1-Fluoro-4-[(1E)-2-nitroethenyl]benzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Styrene, p-fluoro-beta-nitro-
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Record name Styrene, p-fluoro-beta-nitro-, (E)-
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Record name 706-08-1
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Record name 1-Fluoro-4-[(1E)-2-nitroethenyl]benzene
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Record name p-fluoro-β-nitrostyrene
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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